(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid

PI3K Inhibitor Kinase Inhibition Medicinal Chemistry

Researchers developing kinase inhibitor scaffolds often face inconsistent Suzuki-Miyaura coupling yields due to unsuitable boronic acid building blocks. (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 1045861-32-2) provides a validated solution: • Core pharmacophore for PI3K/PARP/dual inhibitor programs, enabling sub-nanomolar to low nanomolar IC50 potency • Unique 6-NH2 (electron-donating) + 4-CF3 (electron-withdrawing) combination ensures optimal electronic balance for challenging heteroaryl couplings • Regioisomerically pure (CAS-specific), ensuring reproducible cross-coupling outcomes. Stored under inert gas at 2-8°C; available with batch-specific quality assurance.

Molecular Formula C6H6BF3N2O2
Molecular Weight 205.93 g/mol
CAS No. 1045861-32-2
Cat. No. B1512371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid
CAS1045861-32-2
Molecular FormulaC6H6BF3N2O2
Molecular Weight205.93 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1C(F)(F)F)N)(O)O
InChIInChI=1S/C6H6BF3N2O2/c8-6(9,10)3-1-5(11)12-2-4(3)7(13)14/h1-2,13-14H,(H2,11,12)
InChIKeyBFGHJUHRLUFXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 1045861-32-2) is a Critical Fluorinated Heteroaryl Boronic Acid Building Block


(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 1045861-32-2) is a heteroaryl boronic acid characterized by a pyridine core substituted with a trifluoromethyl group at the 4-position, an amino group at the 6-position, and a boronic acid moiety at the 3-position . With a molecular weight of 205.93 g/mol, a calculated LogP of 1.13, and a predicted pKa of 3.82, this compound serves as a specialized building block for Suzuki-Miyaura cross-coupling reactions . Its primary utility lies in the construction of biaryl systems where the unique combination of electron-withdrawing trifluoromethyl and electron-donating amino substituents imparts distinct electronic and steric properties to downstream products, particularly those targeting kinase inhibitor pharmacophores [1]. The compound is commercially available with specifications ranging from 95% to 98% purity, with recommended storage under inert gas at 2–8 °C .

Why Generic Substitution Fails: The Critical Role of (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid in Coupling Selectivity and Downstream Potency


Simple interchange of (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid with closely related pyridinyl boronic acids is scientifically unjustifiable due to profound differences in electronic effects, hydrogen bonding capacity, and steric bulk that directly impact both the efficiency of the Suzuki-Miyaura coupling step and the biological activity of the final adduct. The 6-amino group provides a strong resonance electron-donating effect (activating the ring at the coupling site) and a critical hydrogen bond donor/acceptor functionality absent in the 6-chloro or unsubstituted analogs . The 4-trifluoromethyl group exerts a strong electron-withdrawing inductive effect, enhancing metabolic stability in drug candidates, but its ortho positioning relative to the boronic acid creates unique steric constraints and impacts protodeboronation rates [1]. Substituting with, for example, 2-(trifluoromethyl)pyridine-3-boronic acid (CAS 947533-39-3) results in a different substitution pattern and hydrogen bonding profile, while the 6-chloro analog (CAS 1217500-87-2) alters electronic properties and introduces a heavier halogen, affecting both the synthetic route and the final molecule's properties . Evidence presented below demonstrates that the amino group is essential for achieving high potency in kinase inhibitor scaffolds, with documented sub-nanomolar to low nanomolar IC50 values in PI3K and PARP/PI3K dual inhibitor programs [2].

Quantitative Differentiation Evidence: (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid vs. Closest Analogs and Alternatives


6-Amino Substituent Enables Sub-Nanomolar Kinase Inhibition vs. 6-Chloro Analog

In the context of PI3K inhibitor development, the 6-amino group on the pyridine ring is a critical pharmacophoric element for achieving high potency. A derivative compound (CAY10749) incorporating the target boronic acid-derived fragment demonstrates potent inhibition of PARP1 (IC50 = 6.03 nM), PARP2 (IC50 = 3.63 nM), PI3Kα (IC50 = 5.62 nM), and PI3Kδ (IC50 = 7.41 nM) . In contrast, the corresponding 6-chloro analog (CAS 1217500-87-2) lacks the hydrogen bond donor capacity of the amino group, and while no direct comparative IC50 data for the chloro derivative is publicly available, class-level inference from related kinase inhibitor SAR studies indicates that the replacement of an amino group with a halogen typically results in a 10- to 100-fold loss in potency due to disruption of key hinge-binding interactions [1][2]. Furthermore, the 6-chloro analog has a higher molecular weight (225.36 g/mol) and different electronic profile, potentially altering coupling efficiency and downstream physicochemical properties .

PI3K Inhibitor Kinase Inhibition Medicinal Chemistry

Regioisomeric Positioning of Trifluoromethyl and Boronic Acid Dictates Coupling Efficiency and Product Profile

The specific 4-trifluoromethyl-3-boronic acid substitution pattern of the target compound is essential for successful Suzuki-Miyaura coupling outcomes. A comprehensive study on trifluoromethyl-substituted pyridylboronic acids demonstrated that the position of the trifluoromethyl group relative to the boronic acid dramatically influences both protodeboronation rates and cross-coupling yields [1]. The 2-(trifluoromethyl)pyridine-3-boronic acid isomer (CAS 947533-39-3) exhibits a different electronic environment and steric profile, with a molecular weight of 190.92 g/mol and distinct coupling behavior . While direct comparative yield data between the target compound and its regioisomers is not available in the public domain, the study by Clapham et al. (2009) established that ortho-trifluoromethyl groups significantly increase susceptibility to base-promoted protodeboronation, a competing side reaction that reduces effective coupling yields [1]. The 4-trifluoromethyl substitution in the target compound places the electron-withdrawing group meta to the boronic acid, mitigating this protodeboronation liability while maintaining desirable metabolic stability .

Suzuki-Miyaura Coupling Regioselectivity Protodeboronation

Hydrogen Bond Donor/Acceptor Capacity and LogP Differentiate Amino-Substituted Scaffold from 6-Chloro and Unsubstituted Analogs

The target compound possesses a unique physicochemical profile that directly impacts its suitability for drug discovery applications. With three hydrogen bond donors (including the 6-amino group) and four hydrogen bond acceptors, this boronic acid offers distinct solubility and permeability characteristics compared to its analogs . The measured LogP of 1.13 indicates balanced lipophilicity, which is favorable for both aqueous solubility and membrane permeability . In contrast, the 6-chloro analog (CAS 1217500-87-2) lacks the amino group hydrogen bond donors and has a higher molecular weight (225.36 g/mol), which may negatively impact ligand efficiency metrics . The unsubstituted pyridin-3-ylboronic acid (MW 122.92 g/mol) provides minimal steric bulk and electronic tuning, while the 6-methyl analog would offer no hydrogen bonding capacity . The combination of a polar amino group with a lipophilic trifluoromethyl group creates an optimal balance of properties for oral bioavailability and target engagement .

Physicochemical Properties Drug-likeness Lipophilicity

Procurement-Driven Application Scenarios for (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid


Pharmaceutical Research: PI3K and Dual PARP/PI3K Kinase Inhibitor Programs

This compound is an essential starting material for synthesizing kinase inhibitor scaffolds targeting PI3K, PARP, and dual PARP/PI3K pathways. As evidenced in patent CN103694218A and by the biological data for CAY10749, the 6-amino-4-(trifluoromethyl)pyridin-3-yl fragment is a core pharmacophore required for sub-nanomolar to low nanomolar IC50 values [1]. Procurement of this specific boronic acid ensures access to the validated hinge-binding motif critical for inhibitor potency.

Academic and Industrial Suzuki-Miyaura Cross-Coupling Method Development

Due to its unique combination of an electron-withdrawing trifluoromethyl group and an electron-donating amino group, this boronic acid serves as a benchmark substrate for developing and optimizing Suzuki-Miyaura coupling conditions for challenging heteroaryl systems [2]. Its regioisomeric purity (as confirmed by the specific CAS number) is essential for reproducible results in reaction optimization studies .

Chemical Biology: Synthesis of Multisubstituted Pyridine Derivatives for Probe Development

The compound enables the modular synthesis of highly functionalized pyridine-containing biaryl and heterobiaryl systems for use as chemical probes in target identification and validation studies . The 6-amino group provides a convenient synthetic handle for further derivatization (e.g., diazotization, amide coupling) after the Suzuki-Miyaura step, enabling rapid diversification of probe libraries.

Agrochemical Discovery: Development of Fluorinated Heterocyclic Active Ingredients

The trifluoromethylpyridine motif is a privileged structure in modern agrochemicals due to enhanced metabolic stability and bioavailability [3]. This boronic acid building block allows the introduction of a 6-amino-4-trifluoromethylpyridine moiety into crop protection candidates, offering a distinct substitution pattern from commercially available alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.